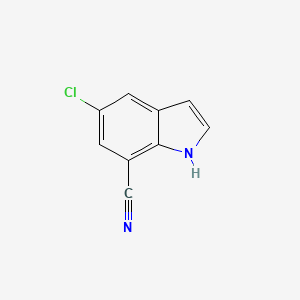
5-Chloro-1H-indole-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1H-indole-7-carbonitrile is a chemical compound belonging to the indole family, characterized by its unique structure that includes a chloro group at the 5th position and a carbonitrile group at the 7th position of the indole ring. Indoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with indole or its derivatives as starting materials.
Cyanation: The carbonitrile group at the 7th position is introduced through cyanation reactions, commonly using reagents like copper(I) cyanide (CuCN) or potassium cyanide (KCN).
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the indole ring to various oxidized derivatives, such as indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: Reduction reactions can reduce the carbonitrile group to a primary amine, resulting in compounds like 5-chloro-1H-indole-7-amine.
Substitution: Substitution reactions at the 5th position can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (e.g., Pd/C) are commonly employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction Products: 5-chloro-1H-indole-7-amine.
Substitution Products: Various functionalized indoles depending on the substituent introduced.
Scientific Research Applications
5-Chloro-1H-indole-7-carbonitrile has found applications in various fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism by which 5-Chloro-1H-indole-7-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the specific application and derivative.
Comparison with Similar Compounds
5-Chloro-1H-indole-3-carbonitrile: Similar structure but with the carbonitrile group at the 3rd position.
5-Bromo-1H-indole-7-carbonitrile: Similar to the target compound but with a bromo group instead of chloro.
1H-Indole-7-carbonitrile: Lacks the chloro group at the 5th position.
Uniqueness: 5-Chloro-1H-indole-7-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H5ClN2 |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
5-chloro-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-4,12H |
InChI Key |
UOEGWHNJXPGDRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















